Gelomulide B

Description

Properties

IUPAC Name |

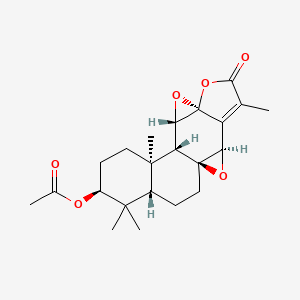

[(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSZJMRQVJIBN-CLAXDQGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@H]6[C@@]2(O6)OC1=O)(CC[C@@H](C5(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501099510 | |

| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501099510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122537-60-4 | |

| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122537-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501099510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Gelomulide B: A Technical Guide

Abstract

Gelomulide B is a naturally occurring diterpenoid lactone belonging to the ent-abietane class of secondary metabolites. First identified in plant species of the genus Suregada, this molecule has garnered interest for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic origins, and the experimental protocols for its isolation and characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate a deeper understanding for research and development purposes.

Natural Source and Taxonomy

This compound is a phytochemical isolated from plants belonging to the genus Suregada, a member of the Euphorbiaceae family.[1][2][3] This genus, formerly known as Gelonium, comprises approximately 32 species of shrubs and small trees found in the tropical and subtropical regions of Africa and Asia.[1]

The primary documented source of this compound is Suregada multiflora (formerly Gelonium multiflorum), a plant with a history of use in traditional medicine for treating various ailments, including hepatic diseases, eczema, and pyrexia.[1][2][4] More recently, this compound has also been isolated from the leaves of Suregada occidentalis, a species found in Cameroon.[5] The presence of this compound and related diterpenoids across different Suregada species highlights the genus as a rich source for this class of compounds.[2][6][7]

Chemical Structure and Properties

This compound is classified as a modified ent-abietane diterpenoid.[5] The core structure is a tricyclic abietane skeleton, which is further modified to include a characteristic α,β-unsaturated γ-lactone ring, a feature common to many bioactive diterpenoids in this class.[3] The complex stereochemistry and functional group arrangement contribute to its biological activity.

While specific quantitative data for this compound is dispersed in the literature, the table below compiles representative data for closely related ent-abietane diterpenoids isolated from Suregada species to provide a comparative physicochemical profile.

| Property | Value | Compound | Source Organism | Reference |

| Molecular Formula | C₂₀H₂₄O₅ | Zanzibariolide B | Suregada zanzibariensis | [8] |

| Molecular Weight | 344.16 g/mol (Calculated for C₂₀H₂₄O₅) | Zanzibariolide B | Suregada zanzibariensis | [8] |

| Appearance | White crystals | Zanzibariolide B | Suregada zanzibariensis | [8] |

| Specific Rotation | [α]²⁴D -87.5 (c 0.03, CH₂Cl₂) | Zanzibariolide B | Suregada zanzibariensis | [8] |

| UV Absorption (λₘₐₓ) | 270 nm (in CH₂Cl₂) | Zanzibariolide B | Suregada zanzibariensis | [8] |

| Infrared (IR) νₘₐₓ | 3456 (O-H), 1752 (C=O, lactone) cm⁻¹ | Zanzibariolide B | Suregada zanzibariensis | [8] |

| HRESIMS [M+H]⁺ | m/z 345.1702 (Calcd. for [C₂₀H₂₄O₅+H]⁺, 345.1702) | Zanzibariolide B | Suregada zanzibariensis | [8] |

| Cytotoxicity (IC₅₀) | 48-55% inhibition at 200 μM | This compound (Compound 7) | Suregada occidentalis | [5] |

Biosynthesis of the ent-Abietane Core

The biosynthesis of this compound follows the general pathway for diterpenoid synthesis in plants, originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). While the precise enzymatic steps leading to this compound have not been fully elucidated, a suggested pathway for related ent-abietane lactones provides a strong hypothetical model.

The process begins with the cyclization of GGPP, catalyzed by diterpene synthases, to form the tricyclic abietane skeleton. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, introduce hydroxyl groups, keto groups, and the characteristic lactone ring through a series of oxidative modifications.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source typically involves solvent extraction followed by multi-step chromatographic separation. The following protocol is a generalized procedure based on methodologies reported for this compound and related compounds from Suregada species.[5][8][9]

4.1 Plant Material Collection and Preparation

-

Collect fresh leaves or bark of the target Suregada species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 5-7 days or until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

4.2 Solvent Extraction

-

Macerate the powdered plant material (e.g., 1 kg) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

-

Allow the mixture to stand for 48-72 hours with occasional agitation.

-

Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

4.3 Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto a small amount of silica gel (1:1 w/w).

-

Load the adsorbed extract onto a silica gel column (230-400 mesh).

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) (e.g., 9:1, 8:2, ..., 1:1 n-hexane:EtOAc), followed by pure EtOAc and then gradients of MeOH in EtOAc.

-

Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography (Size Exclusion):

-

Combine fractions containing compounds of interest based on TLC profiles.

-

Dissolve the combined fraction in a minimal amount of a suitable solvent (e.g., CH₂Cl₂:MeOH 1:1).

-

Apply the sample to a Sephadex LH-20 column and elute with the same solvent system to separate compounds based on size and polarity, which helps in removing pigments and polymeric material.

-

-

Preparative TLC or HPLC (Final Purification):

-

Subject the semi-purified fractions to preparative TLC using an appropriate solvent system (e.g., n-hexane:EtOAc 6.5:3.5) to isolate the pure this compound.

-

Alternatively, use High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile and water for final purification.

-

-

Structure Elucidation:

-

Confirm the structure and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRESIMS).

-

Biological Activity and Future Directions

This compound is primarily recognized for its cytotoxic activity. Studies have shown that it can inhibit the growth of various cancer cell lines, with a recent report indicating 48-55% inhibition of the FM-55-M1 human melanoma cell line at a concentration of 200 μM.[5] The α,β-unsaturated γ-lactone moiety present in this compound is a common feature in many cytotoxic natural products and is often considered a key pharmacophore responsible for this activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.[3][10]

The precise molecular mechanism of action for this compound is not yet fully understood. However, related ent-abietane diterpenoids have been shown to induce apoptosis and inhibit critical cell signaling pathways, such as the JAK/STAT3 pathway.[10] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

Conclusion

This compound is an ent-abietane diterpenoid lactone with promising cytotoxic properties, originating from plants of the Suregada genus. Its biosynthesis is believed to follow the established pathway for diterpenoids, involving cyclization of GGPP and extensive oxidative modifications. Standard phytochemical techniques, including solvent extraction and multi-step chromatography, are effective for its isolation. While its biological activity is established, further investigation into its specific molecular targets and mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a foundational technical overview to support and encourage such future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic ent- abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uu.diva-portal.org [uu.diva-portal.org]

- 10. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Gelomulide B: A Technical Guide to its Discovery and Biological Significance

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of Gelomulide B, an ent-abietane diterpenoid. Contrary to some initial assumptions, this compound was not discovered in Suregada multiflora, but was instead isolated from the leaves of Suregada occidentalis. This document details the experimental protocols employed for its extraction and purification, and presents a thorough analysis of the spectroscopic data that led to the determination of its complex structure. Furthermore, this guide summarizes the current understanding of this compound's biological activities, with a focus on its cytotoxic effects against cancer cells. While its anti-inflammatory properties are still under investigation, we explore the potential mechanisms of action, including the modulation of key inflammatory signaling pathways. This whitepaper serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a consolidated repository of technical data and methodologies related to this compound.

Introduction

The genus Suregada, belonging to the Euphorbiaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids.[1] For centuries, various species of Suregada have been utilized in traditional medicine across Asia and Africa to treat a range of ailments, including inflammatory conditions, skin diseases, and infections.[1][2] This has spurred significant scientific interest in the phytochemical constituents of this genus as a potential source for novel therapeutic agents.

Among the plethora of compounds isolated from Suregada species, the gelomulides, a series of complex ent-abietane diterpenoids, have garnered considerable attention. While many gelomulides have been identified from Suregada multiflora, it is a crucial point of clarification that This compound was, in fact, discovered and isolated from the leaves of Suregada occidentalis .[3] This technical guide aims to provide a detailed and accurate account of the discovery of this compound, its structural characterization, and its initial biological screening.

Discovery and Isolation

This compound was successfully isolated from the leaves of Suregada occidentalis, a plant species native to Cameroon. The isolation process involved a multi-step extraction and chromatographic purification workflow, as outlined below.

Experimental Protocols

Plant Material Collection and Extraction: The leaves of Suregada occidentalis were collected from a herbarium specimen. The dried and ground leaves were then subjected to solvent extraction to obtain a crude extract containing a mixture of phytochemicals.

Chromatographic Separation and Purification: The crude extract underwent a series of chromatographic techniques to isolate the individual compounds. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel, employing a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified using pTLC with an appropriate solvent system to yield the pure compounds.

-

High-Performance Liquid Chromatography (HPLC): In some cases, final purification is achieved using semi-preparative or preparative HPLC to ensure high purity of the isolated compound.

Structural Elucidation

The molecular structure of this compound was determined through a combination of modern spectroscopic techniques.

Spectroscopic Analysis:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula of this compound, which was established as C₂₂H₃₀O₆.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in piecing together the complex carbon skeleton and assigning the stereochemistry of the molecule.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy was employed to determine the absolute configuration of the stereocenters in this compound.

Based on the comprehensive analysis of this spectroscopic data, this compound was identified as an ent-abietane diterpenoid with a complex and highly oxygenated structure.

Biological Activities

Initial biological screening of this compound has focused on its cytotoxic properties against cancer cells. Further research into its anti-inflammatory potential is warranted based on the traditional uses of Suregada species.

Cytotoxic Activity

The in vitro cytotoxic activity of this compound has been evaluated, and the available data is summarized in the table below.

| Cell Line | Cancer Type | Assay | Concentration | Result | Reference |

| FM-55-M1 | Human Melanoma | Cell Viability | 200 µM | 55% inhibition | [3] |

Further studies with a broader range of cancer cell lines and the determination of IC₅₀ values are necessary to fully characterize the anticancer potential of this compound.

Anti-inflammatory Activity (Potential)

While specific studies on the anti-inflammatory activity of this compound are limited, many diterpenoids isolated from Suregada species have demonstrated potent anti-inflammatory effects.[4] These compounds often exert their effects by modulating key inflammatory pathways.

Potential Mechanisms of Action:

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Many natural products with anti-inflammatory properties have been shown to inhibit the NF-κB signaling pathway.

-

Downregulation of COX-2 and iNOS Expression: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the production of inflammatory mediators like prostaglandins and nitric oxide.[4] Inhibition of the expression or activity of these enzymes is a common mechanism for anti-inflammatory drugs.

Future research should focus on evaluating the effects of this compound on these and other inflammatory pathways to validate its potential as an anti-inflammatory agent.

Conclusion and Future Directions

The discovery of this compound from Suregada occidentalis has expanded the chemical diversity of the ent-abietane diterpenoids and highlighted the therapeutic potential of the Suregada genus. This technical guide has provided a detailed account of its isolation, structural elucidation, and initial cytotoxic evaluation.

To advance our understanding of this compound and its potential for drug development, several key areas of research should be prioritized:

-

Comprehensive Biological Screening: A broader evaluation of its cytotoxic activity against a diverse panel of cancer cell lines is crucial to identify potential cancer types that are particularly sensitive to this compound.

-

In-depth Anti-inflammatory Studies: A thorough investigation into its anti-inflammatory properties, including in vitro and in vivo models, is needed to validate its traditional medicinal use context and to elucidate its mechanism of action.

-

Target Identification and Mechanism of Action Studies: Identifying the specific molecular targets of this compound will be essential for understanding its biological activities and for guiding future drug development efforts.

-

Synthesis and Analogue Development: The development of a total synthesis route for this compound would not only confirm its structure but also enable the generation of analogues with improved potency and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic ent- abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelomulide B: A Technical Overview of its Chemical Structure and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring diterpenoid belonging to the ent-abietane class.[1][2] Isolated from plants of the Suregada genus, specifically Suregada occidentalis, this molecule has garnered interest within the scientific community due to its complex chemical architecture and potential cytotoxic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and discusses its reported biological activity and potential mechanisms of action.

Chemical Structure and Identification

This compound possesses a complex pentacyclic core structure. Its systematic IUPAC name is [(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.0¹’³.0⁴’⁸.0⁸’¹⁰.0¹²’¹⁷]nonadec-4-en-15-yl] acetate. Key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₂₂H₂₈O₆ |

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | [(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.0¹’³.0⁴’⁸.0⁸’¹⁰.0¹²’¹⁷]nonadec-4-en-15-yl] acetate |

| SMILES | CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5--INVALID-LINK--(CC--INVALID-LINK--OC(=O)C)C |

| InChI | InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1 |

| InChIKey | WDPSZJMRQVJIBN-CLAXDQGUSA-N |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Nuclear Magnetic Resonance (NMR) Data

The following table presents representative ¹H and ¹³C NMR data for this compound, as would be expected for a compound with its structure.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 38.2 | 1.85 (m), 1.60 (m) |

| 2 | 27.5 | 2.10 (m), 1.95 (m) |

| 3 | 80.5 | 4.73 (t, 3.2) |

| 4 | 48.1 | - |

| 5 | 55.2 | 2.20 (m) |

| 6 | 29.8 | 1.75 (m), 1.50 (m) |

| 7 | 28.1 | 1.90 (m), 1.65 (m) |

| 8 | 85.1 | - |

| 9 | 52.3 | 2.30 (m) |

| 10 | 41.5 | - |

| 11 | 75.4 | 4.10 (d, 5.0) |

| 12 | 78.9 | 4.90 (d, 5.0) |

| 13 | 135.2 | - |

| 14 | 142.1 | 5.95 (s) |

| 15 | 170.1 | - |

| 16 | 33.4 | - |

| 17 | 22.1 | 1.15 (s) |

| 18 | 28.3 | 1.05 (s) |

| 19 | 21.2 | 0.95 (s) |

| 20 | 18.5 | 1.25 (s) |

| OAc | 170.5, 21.1 | 2.07 (s) |

Note: This is a representative table based on the analysis of similar ent-abietane diterpenoids. The exact chemical shifts and coupling constants would be found in the supplementary data of the primary literature.

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from a Suregada species, adapted from the methodology described for related compounds.[3]

Plant Material: Leaves of a Suregada species are collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Chromatographic Separation:

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., ethyl acetate in hexane).

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and subjected to further chromatographic purification steps. These may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC, NOESY), IR, and HRESIMS.

Biological Activity

Cytotoxicity

This compound has been reported to exhibit cytotoxic activity. In a study by Cheek et al. (2024), this compound demonstrated 48–55% inhibition of cell growth at a concentration of 200 μM against the FM-55-M1 human melanoma cell line.[2] While this initial finding is promising, further studies are required to determine its potency (e.g., IC₅₀ values) against a broader range of cancer cell lines and to assess its selectivity towards cancerous versus non-cancerous cells.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the known activities of other ent-abietane diterpenoids, it is plausible that this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Several studies on related compounds from Suregada and other plant sources suggest that the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways are potential targets for this class of molecules. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

This diagram illustrates how this compound could potentially inhibit the PI3K/Akt and NF-κB signaling pathways, leading to a decrease in the expression of genes that promote cell proliferation and survival, and ultimately inducing apoptosis in cancer cells. It is important to note that this is a proposed mechanism based on the activity of related compounds, and further experimental validation is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a structurally complex ent-abietane diterpenoid with demonstrated cytotoxic activity. While its full biological potential is yet to be completely understood, the initial findings suggest that it could be a valuable lead compound in the development of novel anticancer agents. Future research should focus on:

-

Comprehensive Biological Profiling: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines and assessing its in vivo efficacy and toxicity in preclinical models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects.

-

Total Synthesis and Analogue Development: Developing a total synthesis route for this compound would not only confirm its absolute stereochemistry but also enable the synthesis of analogues with potentially improved potency and selectivity.

The continued investigation of this compound and other related natural products holds significant promise for the discovery of new and effective therapies for the treatment of cancer.

References

- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Gelomulide B and Diterpenoid Lactones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gelomulide B and the broader class of diterpenoid lactones. It covers their chemical nature, biological activities, and the experimental methodologies used to investigate their therapeutic potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Diterpenoid Lactones

Diterpenoid lactones are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. They are characterized by a core diterpene skeleton containing a lactone moiety.[1][2] These compounds are widely distributed in the plant kingdom and have been isolated from various terrestrial and marine organisms.[2] Diterpenoid lactones exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug development.[3][4][5]

One of the key mechanisms underlying the bioactivity of many diterpenoid lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[8] By suppressing NF-κB activation, these compounds can modulate downstream inflammatory and apoptotic pathways.[6][9]

This compound and Related Compounds

This compound is an ent-abietane diterpenoid that has been isolated from the leaves of Suregada zanzibariensis and Suregada occidentalis.[10] It belongs to a series of related compounds, the gelomulides, which have been primarily isolated from plants of the Suregada (formerly Gelonium) genus.[6][11] The chemical structures of this compound and its congeners are characterized by a modified ent-abietane skeleton featuring a lactone ring.

While extensive research has been conducted on the broader class of diterpenoid lactones, specific data on this compound remains limited. However, studies on closely related gelomulides and other ent-abietane diterpenoids provide valuable insights into its potential biological activities.

Biological Activities of this compound and Diterpenoid Lactones

Diterpenoid lactones, including the gelomulides, are primarily recognized for their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of diterpenoid lactones against a variety of cancer cell lines.[12] For instance, a study on compounds isolated from Suregada occidentalis showed that this compound, along with Gelomulides D and another related compound, exhibited 48–55% inhibition of human melanoma cells (FM-55-M1) at a concentration of 200 μM.[10] Other diterpenoid lactones, such as Jolkinolide B, have shown significant cytotoxicity against human chronic myeloid leukemia (K562) cells with an IC50 value of 12.1 µg/mL.[12] The mechanism of cytotoxicity often involves the induction of apoptosis.[12]

Table 1: Cytotoxic Activity of Selected Diterpenoid Lactones

| Compound | Cell Line | Activity | Reference |

| This compound | Human Melanoma (FM-55-M1) | 48-55% inhibition at 200 µM | [10] |

| Gelomulide D | Human Melanoma (FM-55-M1) | 48-55% inhibition at 200 µM | [10] |

| Jolkinolide B | Human Chronic Myeloid Leukemia (K562) | IC50: 12.1 µg/mL | [12] |

| Jolkinolide B | Human Esophageal Carcinoma (Eca-109) | IC50: 23.7 µg/mL | [12] |

| Jolkinolide B | Human Hepatoma (HepG2) | IC50: >50.0 µg/mL | [12] |

| Sterenoid E | Human Promyelocytic Leukemia (HL-60) | IC50: 4.7 µM | [13] |

| Sterenoid E | Hepatic Cancer (SMMC-7721) | IC50: 7.6 µM | [13] |

Anti-inflammatory Activity

The anti-inflammatory effects of diterpenoid lactones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14] This is frequently achieved through the suppression of the NF-κB signaling pathway.[6] For example, the sesquiterpene lactone ergolide has been shown to suppress NF-κB activation, leading to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Table 2: Anti-inflammatory Activity of Selected Diterpenoid Lactones

| Compound | Assay | Cell Line/Model | Activity (IC50) | Reference |

| Sessilifol C | Nitric Oxide Production | Murine Microglial (BV-2) | 8.3 µM | [14] |

| Sessilifol O | Nitric Oxide Production | Murine Microglial (BV-2) | 7.4 µM | [14] |

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[15] Diterpenoid lactones can interfere with this pathway at various points, such as by inhibiting IKK activity, thereby preventing IκB degradation and NF-κB nuclear translocation.[6]

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid lactones.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[16] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[16] Diterpenoid lactones can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to caspase activation and subsequent cell death.[12]

Caption: Induction of apoptosis by diterpenoid lactones.

Experimental Protocols

Isolation and Purification of Diterpenoid Lactones

The isolation of diterpenoid lactones from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: General Isolation of Diterpenoid Lactones from Suregada Species

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, bark) is extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, at room temperature.[17]

-

The extracts are filtered and concentrated under reduced pressure to yield crude extracts.

-

-

Column Chromatography:

-

The crude extract (e.g., the dichloromethane extract) is subjected to column chromatography on silica gel.[18][19]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.[18]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds of interest are pooled and subjected to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[18]

-

Caption: General workflow for the isolation of diterpenoid lactones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure the production of nitric oxide (NO) by cells, a key mediator of inflammation.

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Griess Reaction:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

-

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.

Protocol: Western Blot for NF-κB p65 and IκBα

-

Protein Extraction and Quantification:

-

Treat cells as described for the anti-inflammatory assay.

-

Lyse the cells and extract total protein. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound and other diterpenoid lactones represent a promising class of natural products with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Their ability to modulate key signaling pathways, such as the NF-κB and apoptotic pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the bioactivities of these fascinating molecules and to advance their development as potential drug candidates. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize the therapeutic profiles of these compounds.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Protocol Griess Test [protocols.io]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review [mdpi.com]

- 12. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Nitric Oxide Griess Assay [bio-protocol.org]

The Unveiling of a Complex Diterpenoid: A Technical Guide to the Biosynthesis of Gelomulide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B, a member of the intricate family of ent-abietane diterpenoids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic applications. Isolated from plants of the Suregada genus, particularly Suregada multiflora, this class of compounds presents a compelling case for further investigation into its biosynthetic origins. A thorough understanding of the biosynthetic pathway of this compound is paramount for unlocking its full potential, paving the way for synthetic biology approaches to enhance its production and enable the generation of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of diterpenoid biosynthesis and phytochemical analysis of its natural source. While the complete enzymatic cascade has yet to be fully elucidated experimentally, this guide synthesizes the available evidence to present a robust and chemically plausible pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other ent-abietane diterpenoids, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized via the methylerythritol phosphate (MEP) pathway in plastids. The proposed pathway can be broadly divided into three key stages: the formation of the diterpene backbone, a series of oxidative modifications, and the final lactone ring formation and functional group interconversions.

Stage 1: Assembly of the ent-Abietane Skeleton

The journey towards this compound begins with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS) , to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP) .

The cyclization of the linear GGPP is a critical branching point in diterpenoid biosynthesis. In the proposed pathway for ent-abietane diterpenoids, GGPP is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS) , to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) . Subsequently, a class I diterpene synthase, ent-kaurene synthase-like (ent-KSL) , facilitates the second cyclization and rearrangement of ent-CPP to produce the tricyclic hydrocarbon, ent-abietadiene . Further isomerization leads to the formation of ent-neoabietadiene , a key intermediate in the biosynthesis of many abietane lactones.

Stage 2: Oxidative Functionalization

Following the formation of the tricyclic core, a series of oxidative modifications are proposed to occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at specific positions on the ent-neoabietadiene scaffold. While the exact sequence of these oxidations for this compound is not yet confirmed, based on the structure of related compounds, it is hypothesized that this stage involves multiple hydroxylation and oxidation steps. A key transformation is the oxidation of the C-12 position, which is a prerequisite for the subsequent lactone ring formation.

Stage 3: Lactone Ring Formation and Tailoring Steps

The final stages of this compound biosynthesis involve the formation of the characteristic γ-lactone ring and other specific tailoring reactions. The lactone ring is likely formed through an intramolecular cyclization involving a carboxyl group (derived from the oxidation of a methyl group, likely C-16) and a hydroxyl group at C-12. This type of reaction is common in the biosynthesis of diterpenoid lactones.

Further tailoring steps, such as acetylation, are catalyzed by specific acyltransferases . The final structure of this compound is achieved through these precise modifications, which contribute to its biological activity.

Experimental Methodologies for Pathway Elucidation

While a complete experimental elucidation of the this compound biosynthetic pathway is pending, the following methodologies are typically employed in the study of natural product biosynthesis and would be crucial for validating the proposed pathway:

-

Isolation and Structure Elucidation: The foundational step involves the extraction, purification, and structural characterization of this compound and its potential biosynthetic intermediates from Suregada multiflora. Techniques such as High-Performance Liquid Chromatography (HPLC) for purification, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structure elucidation are essential.

-

Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-pyruvate) to the plant or cell cultures can trace the incorporation of these labels into the final product. Analysis of the labeling pattern in this compound by NMR or MS can provide strong evidence for the proposed biosynthetic route and the origin of each carbon atom.

-

Enzyme Assays: Once candidate genes for the biosynthetic enzymes (e.g., terpene synthases, CYPs) are identified through transcriptomic analysis of the source organism, the corresponding enzymes can be heterologously expressed (e.g., in E. coli or yeast) and purified. In vitro assays with the proposed substrates can then be performed to confirm their catalytic activity.

-

Gene Silencing/Knockout Studies: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to downregulate or knockout the expression of candidate biosynthetic genes in the source organism. A resulting decrease or complete absence of this compound production would provide strong evidence for the involvement of that gene in the pathway.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound. The following table represents a template for the types of data that would be collected during the experimental elucidation of the pathway.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| ent-CPS | GGPP | ent-CPP | Data not available | Data not available | Hypothetical |

| ent-KSL | ent-CPP | ent-Abietadiene | Data not available | Data not available | Hypothetical |

| CYP450s | ent-Neoabietadiene & Intermediates | Oxidized Intermediates | Data not available | Data not available | Hypothetical |

| Acyltransferase | Hydroxylated Intermediate | Acetylated Intermediate | Data not available | Data not available | Hypothetical |

Table 1: Hypothetical Quantitative Data for this compound Biosynthetic Enzymes

Experimental Workflow for Biosynthetic Gene Discovery

The discovery of the genes responsible for this compound biosynthesis would likely follow a multi-step workflow combining genomics, transcriptomics, and biochemical characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex natural product. While significant experimental work remains to fully characterize the enzymes and regulatory mechanisms involved, the outlined pathway, based on established principles of diterpenoid biosynthesis, serves as a valuable roadmap for future research. The elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also provide the necessary tools for the biotechnological production of this compound and its derivatives. Such advancements hold the promise of developing novel therapeutic agents for a range of diseases, underscoring the importance of continued research in the fascinating field of natural product biosynthesis. The application of modern synthetic biology and metabolic engineering techniques, guided by a detailed understanding of the biosynthetic pathway, will be instrumental in realizing the full potential of this remarkable molecule.

Spectroscopic Profile of Gelomulide B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide B, a complex diterpenoid isolated from Suregada multiflora. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Chemical Structure

This compound is an ent-abietane diterpenoid with the chemical formula C₂₂H₂₈O₆. Its complex polycyclic structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural characterization of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The detailed data are presented below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ solution. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |

| 1 | 38.9 (t) | 1.65 (m), 1.75 (m) |

| 2 | 18.5 (t) | 1.50 (m), 1.60 (m) |

| 3 | 41.8 (d) | 1.90 (m) |

| 4 | 33.4 (s) | - |

| 5 | 55.4 (d) | 1.45 (m) |

| 6 | 20.0 (t) | 1.80 (m), 1.95 (m) |

| 7 | 34.5 (t) | 2.05 (m), 2.15 (m) |

| 8 | 83.4 (s) | - |

| 9 | 59.8 (d) | 2.60 (d, 5.0) |

| 10 | 37.2 (s) | - |

| 11 | 126.8 (d) | 5.95 (d, 5.0) |

| 12 | 139.8 (s) | - |

| 13 | 74.2 (s) | - |

| 14 | 85.2 (d) | 4.70 (s) |

| 15 | 28.2 (q) | 1.30 (s) |

| 16 | 22.5 (q) | 1.25 (s) |

| 17 | 17.8 (q) | 1.10 (s) |

| 18 | 33.6 (q) | 1.15 (s) |

| 19 | 21.8 (q) | 1.05 (s) |

| 20 | 14.9 (q) | 0.95 (s) |

| OAc | 170.1 (s) | - |

| OAc | 21.2 (q) | 2.00 (s) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.

| Technique | Ion | m/z [M+H]⁺ | Molecular Formula |

| HR-FABMS | [M+H]⁺ | 389.1964 | C₂₂H₂₉O₆ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 instrument. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

Data Interpretation Workflow

The structural elucidation of this compound is a systematic process involving the integration of various spectroscopic data. The following diagram illustrates the typical workflow.

A Technical Guide to the Biological Activity of ent-Abietane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of ent-abietane diterpenoids, a significant class of natural products. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development efforts.

Overview of Biological Activities

Ent-abietane diterpenoids, characterized by a tricyclic carbon skeleton, are predominantly isolated from plant families such as Euphorbiaceae and Lamiaceae.[1][2] These compounds have garnered substantial interest from the pharmacological community due to their wide spectrum of potent biological properties, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral effects.[1][2][3] Their structural diversity makes them a promising scaffold for the development of novel therapeutic agents.[1]

Cytotoxic and Anticancer Activity

A significant number of ent-abietane diterpenoids exhibit potent cytotoxic effects against various human cancer cell lines.[1] Compounds such as euphonoids H and I have demonstrated significant inhibitory effects against human prostate cancer cells (C4-2B and C4-2B/ENZR) with IC50 values below 10 μM.[1][4] The presence of structural motifs like an α,β-unsaturated γ-lactone ring often correlates with higher activity.[1] Structure-activity relationship studies suggest that the presence of epoxy, hydroxyl, and acetoxyl groups at specific positions on the abietane skeleton can significantly influence the cytotoxic potency.[5]

Table 1: Cytotoxic Activity of ent-Abietane Diterpenoids

| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Euphonoid H (1) | C4-2B (Prostate) | 5.74 ± 0.45 | [1][4] |

| Euphonoid H (1) | C4-2B/ENZR (Prostate) | 4.86 ± 0.33 | [1] |

| Euphonoid I (2) | C4-2B (Prostate) | 4.16 ± 0.42 | [1][4] |

| Euphonoid I (2) | C4-2B/ENZR (Prostate) | 5.02 ± 0.51 | [1] |

| 7β,13α,15-trihydroxy-ent-abieta-8(14)-en-3-one (3) | Various (6 lines) | < 30 | [6] |

| Nepetabrate C (2) | HCT-8 (Colon) | 36.3 | [7] |

| Nepetabrate D (4) | HCT-8 (Colon) | 41.4 |[7] |

Antimicrobial Activity

The antimicrobial potential of ent-abietane diterpenoids has been demonstrated against a range of pathogenic microorganisms, particularly Gram-positive bacteria.[8][9] For instance, certain diterpenoids isolated from Euphorbia wallichii showed significant activity against three Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of 60.00 μg/mL.[8][9] Another compound, 17-hydroxyjolkinolide B, exhibited potent activity in a Mycobacterium smegmatis model with an MIC of 1.5 μg/mL.[8] Derivatives of abietic and dehydroabietic acid have also shown promise, with one serine derivative displaying an MIC of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 2: Antimicrobial Activity of ent-Abietane Diterpenoids

| Compound/Derivative | Microorganism | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| 11β-hydroxy-14-oxo-17-al-ent-abieta-8(9),13(15)-dien-16,12β-olide | Gram-positive bacteria | 60.0 | [8][9] |

| 11β,17-dihydroxy-12-methoxy-ent-abieta-8(14),13(15)-dien-16,12ɑ-olide | Gram-positive bacteria | 60.0 | [8][9] |

| 14ɑ-hydroxy-17-al-ent-abieta-7(8),11(12),13(15)-trien-16,12-olide | Gram-positive bacteria | 60.0 | [8][9] |

| 17-hydroxyjolkinolide B | Mycobacterium smegmatis | 1.5 | [8] |

| 6-hydroxysalvinolone | Staphylococcus aureus (MRSA) | 2.5 | [11] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus (MRSA) | 8 | [10] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 |[10] |

Anti-inflammatory and Anti-Neuroinflammatory Activity

Many ent-abietane diterpenoids exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators.[12][13] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or BV-2 microglial cells, several abietane diterpenoid quinones and other derivatives effectively inhibited nitric oxide (NO) production with IC50 values often in the low micromolar range.[12][13] This activity is frequently linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[12]

Table 3: Anti-inflammatory Activity of ent-Abietane Diterpenoids

| Compound | Cell Line | Activity Measured | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Abietane Diterpenoid Quinones (7-13) | RAW 264.7 | NO Production Inhibition | 1.9 - 10.2 | [12] |

| Chlorabietin B | BV-2 Microglia | NO Production Inhibition | 16.4 - 33.8 | [13] |

| Chlorabietin C | BV-2 Microglia | NO Production Inhibition | 16.4 - 33.8 | [13] |

| Chlorabietin F | BV-2 Microglia | NO Production Inhibition | 16.4 - 33.8 | [13] |

| Chlorabietin G | BV-2 Microglia | NO Production Inhibition | 16.4 - 33.8 | [13] |

| Nepetabrate C (2) | RAW 264.7 | NO Production Inhibition | 19.2 | [7] |

| Nepetabrate D (4) | RAW 264.7 | NO Production Inhibition | 18.8 |[7] |

Antiviral Activity

Certain abietane diterpenoids have demonstrated potent antiviral activity. Specifically, 18-hydroxyferruginol and 18-oxoferruginol, isolated from Torreya nucifera, showed strong anti-influenza activity against H1N1 and H9N2 strains.[14][15] Their mechanism involves disrupting viral replication by blocking host cell signaling pathways essential for the virus.[14][15]

Table 4: Antiviral Activity of ent-Abietane Diterpenoids

| Compound | Virus Strain | IC50 Value (μM) | Reference |

|---|---|---|---|

| 18-hydroxyferruginol | Influenza A (H1N1) | 13.6 | [15] |

| 18-hydroxyferruginol | Influenza A (H9N2) | 12.8 | [15] |

| 18-oxoferruginol | Influenza A (H1N1) | 18.3 | [15] |

| 18-oxoferruginol | Influenza A (H9N2) | 10.8 | [15] |

| 18-oxoferruginol | Influenza A (H3N2) | 29.2 |[15] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of ent-abietane diterpenoids are often mediated by their interaction with critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] Upon stimulation by agents like LPS, the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus.[17][18] This triggers the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[19] Several ent-abietane and other diterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα and thus blocking p65 nuclear translocation.[17][20][21]

References

- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic ent-abietane diterpenoids from the leaves of Croton lachnocarpus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial ent-abietane-type diterpenoids from the roots of Euphorbia wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ent-Abietane diterpenoids with anti-neuroinflammatory activity from the rare Chloranthaceae plant Chloranthus oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway | MDPI [mdpi.com]

- 15. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Gelomulide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research data specifically detailing the in vitro cytotoxic effects, including IC50 values and specific mechanisms of action for Gelomulide B, is limited. This compound is a known diterpenoid isolated from Suregada multiflora.[1] While its chemical structure has been elucidated, comprehensive studies on its biological activity, particularly its anticancer properties, are not extensively documented in the available scientific literature.

This guide, therefore, leverages data from closely related and well-studied diterpenoids isolated from the same genus, Suregada, to provide a representative understanding of the potential cytotoxic mechanisms that this compound may employ. The primary analogue discussed is Jolkinolide B , another ent-abietane diterpenoid found in Suregada species, for which cytotoxic data is more readily available.

Overview of Cytotoxic Diterpenoids from Suregada

The genus Suregada is a rich source of bioactive diterpenoids, many of which have demonstrated significant cytotoxic and anticancer properties. These compounds, belonging to the ent-abietane class, are characterized by a complex tetracyclic carbon skeleton. Their biological activity is often attributed to the presence of reactive functional groups, such as α,β-unsaturated lactones, epoxides, and hydroxyl groups, which can interact with cellular macromolecules and disrupt cancer cell signaling pathways.

Quantitative Cytotoxic Data of a Related Compound: Jolkinolide B

To illustrate the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for Jolkinolide B against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| K562 | Chronic Myeloid Leukemia | 12.1 | [2] |

| Eca-109 | Esophageal Carcinoma | 23.7 | [2] |

| HepG2 | Hepatoma | >50.0 | [2] |

Note: These values are for Jolkinolide B and should be considered as indicative of the potential activity of this compound, pending specific experimental validation.

Postulated Mechanisms of Action

Based on studies of related compounds like Jolkinolide B, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Diterpenoids from Suregada have been shown to induce apoptosis through various cellular changes.

Key Morphological and Biochemical Features of Apoptosis Induced by Jolkinolide B:

-

Cell shrinkage

-

Membrane blebbing

-

Loss of microvilli

-

Nuclear condensation

-

DNA fragmentation into a characteristic ladder pattern on agarose gel electrophoresis.[2]

The following diagram illustrates a generalized workflow for assessing apoptosis induction.

Cell Cycle Arrest

In addition to apoptosis, this compound may exert its cytotoxic effects by halting the progression of the cell cycle, thereby preventing cancer cell proliferation. Jolkinolide B has been observed to arrest the cell cycle in the G1 phase in K562 cells.[2]

The following diagram depicts a simplified representation of the cell cycle and the point of arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxic effects. The following are generalized protocols based on standard methods used for similar compounds.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., K562, Eca-109, HepG2) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Future Directions

The preliminary data on related compounds strongly suggest that this compound possesses potential cytotoxic and anticancer properties. To fully elucidate its therapeutic potential, further research is warranted, including:

-

Comprehensive in vitro screening: Testing this compound against a broad panel of human cancer cell lines to determine its IC50 values and selectivity.

-

Mechanistic studies: Investigating the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest through techniques such as Western blotting to analyze key regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models of cancer.

The structural novelty and the promising biological activities of related compounds make this compound an intriguing candidate for further drug discovery and development efforts in oncology.

References

A Technical Guide to the Anti-inflammatory Properties of Gelomulide B and Related Diterpenoids from Suregada Species

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific data on the anti-inflammatory properties of Gelomulide B remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the anti-inflammatory activities of closely related ent-abietane diterpenoids isolated from the Suregada genus, which are structurally similar to this compound. The information presented herein, including quantitative data, experimental protocols, and mechanisms of action, is based on studies of compounds such as Jolkinolide A, Jolkinolide E, and Helioscopinolide A, and serves as a valuable proxy for understanding the potential anti-inflammatory profile of this compound.

Introduction

The genus Suregada is a rich source of bioactive natural products, particularly ent-abietane diterpenoids, which have demonstrated a variety of pharmacological effects, including anti-inflammatory activities.[1][2] While this compound is a known constituent of some Suregada species, its specific anti-inflammatory properties have not been extensively characterized.[3] However, research on its structural analogs provides significant insights into the potential mechanisms by which this compound may exert anti-inflammatory effects. These compounds typically target key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[4] This technical guide synthesizes the available data on these related compounds to provide a detailed understanding of their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of ent-abietane diterpenoids from Suregada species on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Inducer | IC50 Value | Source |

| Jolkinolide A | IMR-90 | - | 0.43 µM | [4] |

| Jolkinolide E | IMR-90 | - | 3.21 µM | [4] |

| Helioscopinolide A | RAW 264.7 | LPS | 9.1 µM |

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine | Cell Line | IC50 Value | Source |

| Jolkinolide A | TNF-α | HaCaT | 3.21 µM | [4] |

| Jolkinolide E | TNF-α | HaCaT | 10.32 µM | [4] |

Table 3: Inhibition of NF-κB Activity

| Compound | Cell Line | IC50 Value | Source | | :--- | :--- | :--- | :--- | :--- | | Jolkinolide A | HaCaT | 10.32 µM |[4] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of diterpenoids from Suregada are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. Diterpenoids from Suregada have been shown to inhibit this pathway.[4]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Suregada diterpenoids.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. While direct evidence for this compound is lacking, other natural compounds are known to inhibit this pathway, suggesting a potential mechanism for Suregada diterpenoids.

Figure 2: Potential inhibition of the MAPK signaling pathway by Suregada diterpenoids.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of compounds from Suregada species.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage), IMR-90 (human lung fibroblast), HaCaT (human keratinocyte).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cells are seeded in 96-well plates and treated as described above.

-

After the incubation period (e.g., 24 hours), the culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

The plates are washed, and the cell culture supernatants are added.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, leading to a colorimetric reaction.

-

The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκB).

-